Structural Differentiation: N10-Unsubstituted Scaffold Offers Unique Derivatization Flexibility
The target compound is the only member among its closest analogs that retains the free N-10 lactam hydrogen. This feature is critical for downstream chemistry. All primary comparators, such as 3-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide and 3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide , have this position blocked by alkyl groups, preventing further N-functionalization. The target compound is the obligatory intermediate for generating a library of N-10-substituted analogs for SAR exploration [1].
| Evidence Dimension | N10 Substitution Status |
|---|---|
| Target Compound Data | Unsubstituted (N-H present) |
| Comparator Or Baseline | N10-methyl, N10-ethyl, or N10,8-dimethyl analogs |
| Quantified Difference | Qualitative structural difference; enables unique synthetic pathways. |
| Conditions | Structural analysis by chemical formula and IUPAC nomenclature. |
Why This Matters
For procurement in a medicinal chemistry program, the unsubstituted scaffold is the only compound that enables systematic N-10 derivatization, making it the required starting material for a focused SAR campaign.
- [1] Patent: US20160222026A1 - Dibenzo[B,F][1,4]oxazepin-11-yl-N-Hydroxybenzamides as HDAC Inhibitors. (2016). Defines general synthetic routes starting from unsubstituted core scaffolds. View Source
